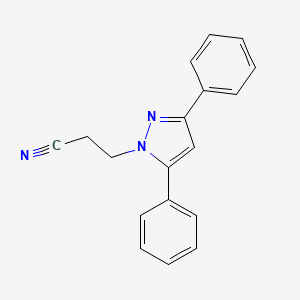
N-allyl-3-(3,4-dimethoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide
Übersicht
Beschreibung
N-allyl-3-(3,4-dimethoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide, also known as ADX-47273, is a novel compound that has been synthesized and studied for its potential therapeutic applications. This compound belongs to the class of isoxazolecarboxamides, which have been found to have various biological activities. ADX-47273 is a selective agonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is a G protein-coupled receptor that plays an important role in modulating synaptic transmission and plasticity in the central nervous system.
Wirkmechanismus
The mechanism of action of N-allyl-3-(3,4-dimethoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide involves the selective activation of mGluR5, which leads to the modulation of various signaling pathways in the brain. Activation of mGluR5 by N-allyl-3-(3,4-dimethoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide has been shown to enhance the release of neurotransmitters such as glutamate and dopamine, and to increase the expression of synaptic proteins involved in synaptic plasticity.
Biochemical and Physiological Effects:
N-allyl-3-(3,4-dimethoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide has been shown to have various biochemical and physiological effects in preclinical studies. These include the enhancement of synaptic plasticity, the modulation of neurotransmitter release, and the improvement of cognitive function. In addition, N-allyl-3-(3,4-dimethoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide has been found to have anxiolytic and antidepressant effects, as well as potential anti-addictive properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-allyl-3-(3,4-dimethoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide in laboratory experiments include its selectivity for mGluR5, its ability to enhance synaptic plasticity and cognitive function, and its potential therapeutic applications in various neurological and psychiatric disorders. However, the limitations of using N-allyl-3-(3,4-dimethoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide include its relatively low potency and the need for further optimization of its pharmacokinetic properties.
Zukünftige Richtungen
For the research on N-allyl-3-(3,4-dimethoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide include the development of more potent and selective mGluR5 agonists, the optimization of the pharmacokinetic properties of N-allyl-3-(3,4-dimethoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide, and the evaluation of its therapeutic potential in clinical trials. In addition, further studies are needed to elucidate the molecular mechanisms underlying the effects of N-allyl-3-(3,4-dimethoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide on synaptic plasticity and cognitive function, and to explore its potential applications in other neurological and psychiatric disorders.
Wissenschaftliche Forschungsanwendungen
N-allyl-3-(3,4-dimethoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders. The selective activation of mGluR5 by N-allyl-3-(3,4-dimethoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide has been shown to enhance synaptic plasticity and improve cognitive function in animal models of Alzheimer's disease, schizophrenia, and addiction. In addition, N-allyl-3-(3,4-dimethoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide has been found to have anxiolytic and antidepressant effects in preclinical studies.
Eigenschaften
IUPAC Name |
3-(3,4-dimethoxyphenyl)-N-prop-2-enyl-4,5-dihydro-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-4-7-16-15(18)14-9-11(17-21-14)10-5-6-12(19-2)13(8-10)20-3/h4-6,8,14H,1,7,9H2,2-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRNAYLGMDZJJJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(C2)C(=O)NCC=C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(5-{2-[(4-chlorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-yl)-N'-(2-methoxyphenyl)urea](/img/structure/B4722789.png)
![N-[3-(aminocarbonyl)-6-propyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4722796.png)
![N-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-N'-(4-methoxyphenyl)ethanediamide](/img/structure/B4722798.png)


![methyl {5-[(5-nitro-2-furyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B4722816.png)
![1-bromo-2-{[4-(4-methoxyphenoxy)-2-butyn-1-yl]oxy}benzene](/img/structure/B4722832.png)

![N-[4-bromo-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1-[(4-fluorophenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4722851.png)
![N-[3-(N-{[8-chloro-2-(4-ethylphenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B4722862.png)
![N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N'-(5-chloro-2-methoxyphenyl)thiourea](/img/structure/B4722868.png)
![4-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4722875.png)
